5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione

Description

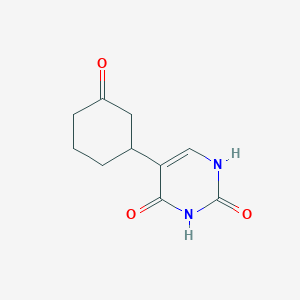

5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 3-oxocyclohexyl substituent at the 5-position of the pyrimidine ring.

Properties

IUPAC Name |

5-(3-oxocyclohexyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-7-3-1-2-6(4-7)8-5-11-10(15)12-9(8)14/h5-6H,1-4H2,(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXJCQYEUPWIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a cyclohexanone derivative with a suitable pyrimidine precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of reduced analogs.

Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the pyrimidine ring or the cyclohexyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, compounds with pyrimidine rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would require further investigation.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential. Pyrimidine derivatives are known for their roles in antiviral and anticancer therapies.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Research Findings and Implications

- Antiviral Activity: Triarylpyridinone derivatives () demonstrate low nanomolar IC50 values, suggesting that rigid, planar substituents optimize protease binding. The 3-oxocyclohexyl group in the target compound could similarly enhance binding through conformational restraint .

- Antioxidant Effects : Thioether-containing analogs () show substituent-dependent activity, implying that the 3-oxocyclohexyl group’s redox inactivity may limit antioxidant utility but improve stability in oxidative environments .

- Synthetic Accessibility : Pd-catalyzed carbonylation () and HCl-mediated condensations () are scalable for cyclohexyl and dimeric derivatives, respectively, suggesting viable routes for the target compound’s synthesis .

Biological Activity

5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a cyclohexyl ketone group. Its molecular formula is , with a molecular weight of 178.19 g/mol. Understanding its structure is crucial for elucidating its biological activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antioxidant Activity : The antioxidant capacity of this compound has been assessed using assays like DPPH and ABTS. Results indicate moderate activity compared to standard antioxidants such as ascorbic acid.

- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit key inflammatory pathways by targeting cyclooxygenase (COX) enzymes. The IC50 values suggest significant anti-inflammatory potential.

- Anticholinesterase Activity : Given the relevance of cholinesterase inhibitors in treating Alzheimer's disease, this compound has also been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Antioxidant Activity

Table 1 summarizes the antioxidant activity results from various assays:

The compound exhibited lower antioxidant activity compared to ascorbic acid, which had an IC50 of 21.72 μg/mL in the ABTS assay.

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through COX-1 and COX-2 inhibition assays:

| Compound | IC50 (μg/mL) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|---|

| This compound | 80.10 | 66.29 | Not specified |

| Aspirin | 47.08 | 75.89 | Not specified |

These results indicate that while the compound shows promise as an anti-inflammatory agent, it is less potent than aspirin .

Anticholinesterase Activity

The compound's anticholinesterase potential was assessed in comparison to galantamine:

| Compound | IC50 (μg/mL) | AChE Inhibition (%) |

|---|---|---|

| This compound | 20.29 | Moderate |

| Galantamine | Not specified | High |

The moderate inhibition suggests that this compound could be further explored for potential use in Alzheimer's treatment .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds within the pyrimidine family. For instance, a study published in MDPI reported that derivatives with similar structures exhibited notable anti-Alzheimer's and anti-inflammatory properties . These findings suggest that structural modifications could enhance the biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.